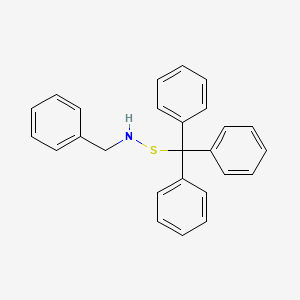

1-phenyl-N-tritylsulfanylmethanamine

Description

1-Phenyl-N-tritylsulfanylmethanamine is a tertiary amine featuring a trityl (triphenylmethyl) group attached to a sulfur atom, which is further bonded to a methanamine backbone substituted with a phenyl group. Its molecular formula is C32H27NS, with a molecular weight of 457.63 g/mol. The trityl group confers steric bulk and lipophilicity, influencing its stability and reactivity. This compound is typically synthesized via thioetherification of trityl alcohols or through nucleophilic substitution reactions involving trityl-protected intermediates .

Properties

CAS No. |

86864-57-5 |

|---|---|

Molecular Formula |

C26H23NS |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

1-phenyl-N-tritylsulfanylmethanamine |

InChI |

InChI=1S/C26H23NS/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |

InChI Key |

BWCFPODVMMLZAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-phenyl-N-tritylsulfanylmethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including phenylamine and trityl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol at temperatures ranging from 0°C to 78°C.

Synthetic Routes: One common synthetic route involves the reaction of phenylamine with trityl chloride in the presence of a base to form the desired product.

Chemical Reactions Analysis

1-Phenyl-N-tritylsulfanylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-Phenyl-N-tritylsulfanylmethanamine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-tritylsulfanylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-phenyl-N-tritylsulfanylmethanamine, enabling comparative analysis of their synthesis, physicochemical properties, and applications.

N-Tritylethane-1,2-diamine (Compound 8)

- Structure : Contains a trityl group bonded to an ethylenediamine backbone.

- Molecular Weight : 343.48 g/mol (C23H25N2).

- Synthesis : Prepared via adaptation of methods involving trityl chloride and ethylenediamine under anhydrous conditions .

- Key Differences :

3-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzonitrile (Compound 43)

- Structure : Features a diphenylmethyl-sulfur group linked to a benzonitrile-substituted ethylamine.

- Molecular Weight : 377.50 g/mol (C23H20N2S).

- Synthesis : Derived from thioetherification of trityl alcohols with mercaptoethylamine derivatives .

- Key Differences :

- The benzonitrile group enhances polarity compared to the phenyl group in the target compound.

- Reduced lipophilicity due to the absence of a third phenyl ring in the trityl group.

1-(3-Chlorophenyl)-N-methylethanamine

- Structure : A secondary amine with a chlorophenyl and methyl group on the ethanamine backbone.

- Molecular Weight : 183.66 g/mol (C9H12ClN).

- Synthesis : Produced via reductive amination of 3-chlorophenylacetone with methylamine .

- Key Differences: Smaller molecular size and absence of trityl/sulfur moieties result in higher solubility in aqueous media. Limited steric protection, making it more reactive in nucleophilic substitutions .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

- Structure : Contains a fluorinated phenyl ring and a methylamine group.

- Molecular Weight : 231.17 g/mol (C9H9F4N).

- Synthesis : Synthesized via Friedel-Crafts alkylation or Grignard reactions .

- Key Differences: Electron-withdrawing fluorine and trifluoromethyl groups increase acidity of the amine proton. Enhanced metabolic stability compared to non-fluorinated analogues .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.